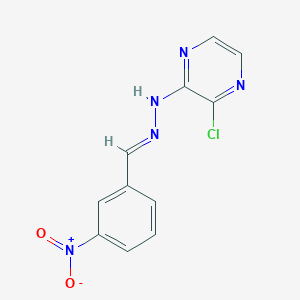
3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate is not fully understood. However, studies have suggested that it exerts its anticancer effects by inducing apoptosis through the activation of caspase-3 and caspase-9. It also inhibits the cell cycle progression by downregulating cyclin D1 and upregulating p21 and p27. In terms of antimicrobial activity, it is believed to disrupt the bacterial cell membrane and inhibit the synthesis of bacterial DNA and RNA.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate has various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in cancer cells, indicating its antioxidant properties. It also reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the brain, suggesting its anti-inflammatory effects. Additionally, it has been found to increase the levels of glutathione (GSH) and superoxide dismutase (SOD), which are important antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate in lab experiments is its potent anticancer and antimicrobial activity. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of 3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate. One area of interest is its potential use in combination therapy with other anticancer drugs to enhance its efficacy. Another direction is to explore its potential applications in other fields such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and optimize its use in lab experiments.
Synthesemethoden
The synthesis of 3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate involves the reaction of 2-thiophenecarboxylic acid with isonicotinoylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 3-nitrobenzaldehyde to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various fields such as cancer research, antimicrobial activity, and neuroprotection. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also shown antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
[3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-17(14-6-8-19-9-7-14)21-20-12-13-3-1-4-15(11-13)24-18(23)16-5-2-10-25-16/h1-12H,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIOZVQMYROKKZ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)C=NNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)/C=N/NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5729367.png)


![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)

![1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)

![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)

![3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline](/img/structure/B5729454.png)